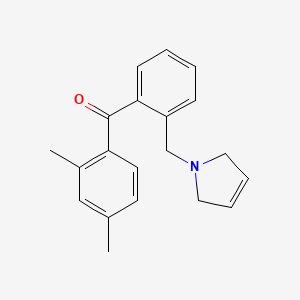

(2-((2,5-二氢-1H-吡咯-1-基)甲基)苯基)(2,4-二甲苯基)甲苯酮

描述

2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone is an organic compound that is widely used in the field of synthetic organic chemistry. It is a versatile reagent that has been used in a variety of applications, including the synthesis of various organic molecules and the preparation of novel materials.

科学研究应用

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure, containing both a benzophenone and a pyrrolidine moiety, makes it a versatile building block. It can undergo various chemical reactions, including but not limited to, nucleophilic addition, Friedel-Crafts acylation, and Suzuki coupling, which are pivotal in constructing pharmacologically active compounds or materials for electronic devices .

Photocatalysis

Benzophenones are known for their photocatalytic properties. This particular derivative, with its dimethyl groups, could potentially be used to initiate photochemical reactions when exposed to UV light. Such reactions are valuable in creating polymers, curing coatings, and developing 3D-printing materials .

Material Science

In material science, the pyrrolidine ring could be utilized to modify surface properties of materials. For instance, it could be grafted onto polymers to enhance their flexibility or onto surfaces to alter hydrophobicity. The benzophenone group could contribute to UV resistance, making materials more durable against sunlight exposure .

Medicinal Chemistry

The structural components of 2,4-dimethyl-2’-(3-pyrrolinomethyl) benzophenone may be explored for their bioactivity. Pyrrolidine derivatives are present in many bioactive molecules, suggesting potential applications in drug discovery, particularly in the development of new therapeutic agents targeting neurological disorders or metabolic diseases .

Analytical Chemistry

As a standard in spectroscopic analysis, this compound could be used to calibrate instruments or as a reference material in mass spectrometry. Its unique mass and fragmentation pattern can help identify or quantify similar compounds in complex mixtures .

Agricultural Chemistry

Compounds with pyrrolidine rings have been investigated for their use in agriculture. They can act as precursors for pesticides or herbicides. The benzophenone moiety could enhance the stability of these agents, making them more effective over longer periods .

Nanotechnology

The compound’s ability to form stable radicals could be exploited in the creation of molecular machines or in the design of organic semiconductors for use in nanoelectronics. Its molecular rigidity and planarity are advantageous in creating well-defined nanostructures .

Environmental Science

In environmental science, this compound could be studied for its degradation products and their environmental impact. Understanding its breakdown could inform the design of more eco-friendly derivatives for industrial applications .

作用机制

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

The presence of the pyrrole ring, a common feature in many bioactive molecules, may contribute to its biological activity .

Biochemical Pathways

Compounds with similar structures have been shown to impact a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that this compound may have potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

属性

IUPAC Name |

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-15-9-10-18(16(2)13-15)20(22)19-8-4-3-7-17(19)14-21-11-5-6-12-21/h3-10,13H,11-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCISTIREGHBJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2CN3CC=CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643933 | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898763-23-0 | |

| Record name | Methanone, [2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](2,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

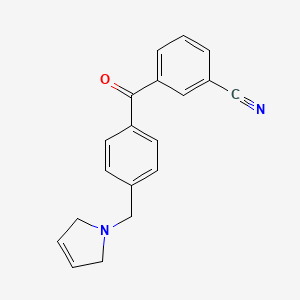

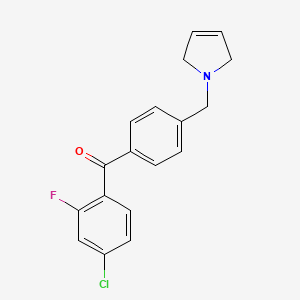

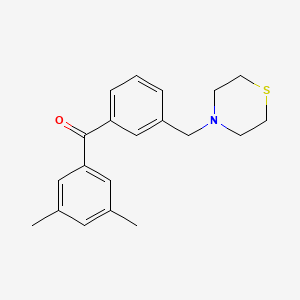

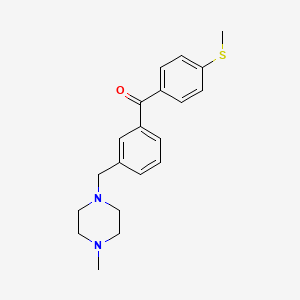

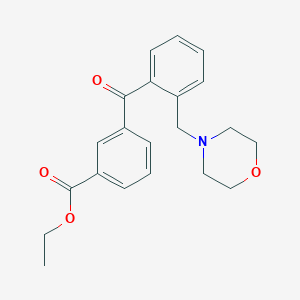

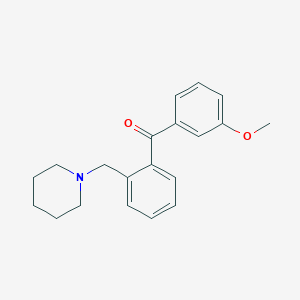

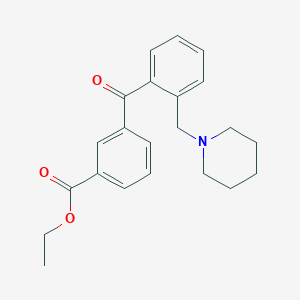

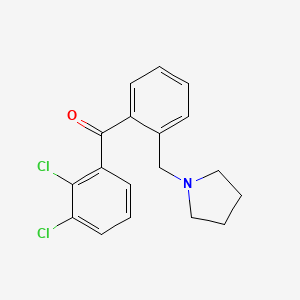

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1614183.png)

![Ethyl 3-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate](/img/structure/B1614186.png)